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dl-Monosodium glutamate - 32221-81-1

dl-Monosodium glutamate

Catalog Number: EVT-355021
CAS Number: 32221-81-1
Molecular Formula: C5H11NNaO5
Molecular Weight: 188.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
One of the FLAVORING AGENTS used to impart a meat-like flavor.

L-Glutamate

  • Relevance: L-Glutamate is the anion of L-glutamic acid, which forms the core structure of dl-Monosodium glutamate. The only structural difference between L-glutamate and dl-Monosodium glutamate is the presence of the sodium cation in dl-Monosodium glutamate. []

L-Monosodium Glutamate

  • Relevance: L-Monosodium glutamate is an enantiomer of dl-Monosodium glutamate. Both compounds share the same molecular formula and connectivity, but they differ in the spatial arrangement of atoms around the chiral carbon of the glutamate moiety. []

Dl-Glutamic Acid

  • Relevance: dl-Glutamic acid is the conjugate acid of dl-Monosodium glutamate. Removal of the sodium cation from dl-Monosodium glutamate results in the formation of dl-Glutamic acid. []

Disodium 5′-Inosinate

  • Compound Description: Disodium 5′-inosinate (IMP) is a nucleotide naturally found in foods like meat and fish. It is often used in conjunction with MSG to enhance the umami taste. []
  • Relevance: Although structurally distinct from dl-Monosodium glutamate, disodium 5′-inosinate exhibits a synergistic taste effect when combined with MSG. This synergy results in a significant enhancement of the umami taste perception, greater than the additive effect of the individual compounds. []

Disodium 5′-Guanylate

  • Compound Description: Disodium 5′-guanylate (GMP) is another nucleotide naturally found in foods like mushrooms and dried fish. It also enhances the umami taste and exhibits a synergistic effect with MSG, similar to disodium 5′-inosinate. []
  • Relevance: While not structurally similar to dl-Monosodium glutamate, disodium 5′-guanylate contributes to umami taste perception and interacts synergistically with MSG. This interaction amplifies the perceived umami taste intensity beyond what would be expected from simply combining the two compounds. []
Source

Monosodium glutamate is derived from glutamic acid, which can be found in many protein-rich foods such as meat, fish, dairy products, and certain vegetables like tomatoes and mushrooms. The compound can be produced through fermentation processes using specific bacteria or through chemical synthesis.

Classification

In terms of classification, dl-Monosodium glutamate falls under the category of food additives and flavor enhancers. It is recognized by various food safety authorities worldwide and is generally regarded as safe for consumption when used within recommended limits.

Synthesis Analysis

Methods of Synthesis

Monosodium glutamate can be synthesized through two primary methods: fermentation and chemical synthesis.

  1. Fermentation: This method involves the use of microorganisms such as bacteria to convert carbohydrates into monosodium glutamate. The process typically uses starch or sugar as a substrate, which is fermented by specific strains of bacteria (e.g., Corynebacterium glutamicum). This biotechnological approach allows for large-scale production with high purity levels.
  2. Chemical Synthesis: Although less common today due to the efficiency of fermentation methods, monosodium glutamate can also be synthesized chemically from glutamic acid by neutralizing it with sodium hydroxide or sodium carbonate. This method requires careful control of reaction conditions to ensure product purity.

Technical Details

The fermentation process generally involves:

  • Culturing the bacteria in a nutrient-rich medium.
  • Monitoring parameters such as pH, temperature, and aeration to optimize growth and production.
  • Harvesting the produced monosodium glutamate through filtration and purification steps.
Molecular Structure Analysis

Structure

The molecular formula for dl-Monosodium glutamate is C₅H₈NNaO₄. It consists of a central carbon atom bonded to an amino group (-NH₂), a carboxyl group (-COOH), and a side chain that contains another carboxyl group.

Data

  • Molecular Weight: 169.11 g/mol
  • IUPAC Name: Sodium 2-aminopentanedioate
  • Structural Formula:
HOOC CH NH2 CH2 COONa\text{HOOC CH NH}_2\text{ CH}_2\text{ COONa}

This structure highlights the presence of both amino and carboxyl functional groups, which contribute to its properties as an amino acid derivative.

Chemical Reactions Analysis

Reactions

Monosodium glutamate participates in various chemical reactions typical for amino acids:

  1. Hydrolysis: In aqueous solutions, monosodium glutamate can undergo hydrolysis to release free glutamic acid.
  2. Decarboxylation: Under certain conditions, it may lose carbon dioxide to form gamma-aminobutyric acid (GABA), a neurotransmitter.
  3. Salt Formation: Monosodium glutamate can react with acids to form different salts.

Technical Details

The reactions involving monosodium glutamate are influenced by factors such as pH, temperature, and concentration. For example, at high temperatures or extreme pH levels, the stability of the compound may decrease, leading to decomposition or alteration in flavor properties.

Mechanism of Action

Process

The mechanism by which monosodium glutamate enhances flavor involves interaction with specific taste receptors on the tongue. When consumed, it binds to umami receptors (specifically mGluR4) that signal the brain to perceive a savory taste.

Data

Research indicates that monosodium glutamate stimulates these receptors more effectively than other amino acids due to its unique structure. This interaction not only enhances flavor but may also influence appetite regulation and food intake behaviors.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Solubility: Highly soluble in water
  • Melting Point: Approximately 232 °C (450 °F)

Chemical Properties

  • pH Level: Typically around 6.0 - 7.0 when dissolved in water
  • Stability: Stable under normal storage conditions but sensitive to heat and moisture over prolonged periods.

Relevant analyses show that monosodium glutamate does not significantly alter the nutritional value of food but enhances sensory properties without contributing excessive calories.

Applications

Scientific Uses

Monosodium glutamate has several applications beyond culinary uses:

  1. Food Industry: Widely used as a flavor enhancer in soups, sauces, snacks, and processed meats.
  2. Research: Utilized in studies related to taste perception and neurobiology due to its interaction with umami receptors.
  3. Nutritional Studies: Investigated for its potential role in appetite regulation and metabolic effects on food intake.

Properties

CAS Number

32221-81-1

Product Name

dl-Monosodium glutamate

IUPAC Name

sodium;2-aminopentanedioic acid

Molecular Formula

C5H11NNaO5

Molecular Weight

188.13 g/mol

InChI

InChI=1S/C5H9NO4.Na.H2O/c6-3(5(9)10)1-2-4(7)8;;/h3H,1-2,6H2,(H,7,8)(H,9,10);;1H2

InChI Key

FMGRPEQSMWQKHM-UHFFFAOYSA-N

SMILES

C(CC(=O)[O-])C(C(=O)O)N.[Na+]

Canonical SMILES

C(CC(=O)O)C(C(=O)O)N.O.[Na]

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